molecular formula C10H13NO B13613995 (1-(Pyridin-2-yl)cyclobutyl)methanol

(1-(Pyridin-2-yl)cyclobutyl)methanol

Cat. No.: B13613995
M. Wt: 163.22 g/mol
InChI Key: LBYXBAJNIVUZGF-UHFFFAOYSA-N
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Description

(1-(Pyridin-2-yl)cyclobutyl)methanol is a bicyclic compound featuring a cyclobutane ring substituted with a pyridine moiety at the 1-position and a hydroxymethyl group. This structure combines the steric constraints of a small cycloalkane with the electronic properties of pyridine, making it a versatile scaffold in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1-pyridin-2-ylcyclobutyl)methanol

InChI

InChI=1S/C10H13NO/c12-8-10(5-3-6-10)9-4-1-2-7-11-9/h1-2,4,7,12H,3,5-6,8H2

InChI Key

LBYXBAJNIVUZGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CO)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure from Cyanohydrin Reduction (Patent EP1358179B1)

One reported method involves the reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives:

  • A cyanohydrin intermediate (general formula III) is reacted with pyridin-2-yl-methylamine (formula IV) in a reductive amination process.
  • The reaction medium is typically alcoholic, such as methanol, and rendered basic by adding a tertiary amine base like 1,4-diazabicyclo[2.2.2]octane.
  • Sodium cyanoborohydride is used as the reducing agent to facilitate the reductive amination.
  • The primary amine starting material may be used as its hydrochloride salt.
  • This method yields compounds useful as drugs, including antidepressants and analgesics, indicating the relevance of the target compound or its analogs in pharmaceutical contexts.

Synthetic Route via Oxidation and Hydrolysis of 2-Picoline Derivatives (Patent CN107286079A)

An alternative synthetic route involves the conversion of 2-picoline to 2-pyridinemethanol derivatives through oxidation, acylation, and hydrolysis:

Step Reaction Description Conditions Outcome
(a) Oxidation 2-Picoline is oxidized in acidic conditions with hydrogen peroxide and glacial acetic acid to form 2-pyridine N-oxide 65–68 °C, 15–16 h, molar ratio 1:3.5:2.5 (2-picoline:acetic acid:H2O2) 2-pyridine N-oxide, colorless oily liquid
(b) Acylation 2-pyridine N-oxide is acylated with acetic anhydride 90–95 °C, 4–5 h, molar ratio 1:2.5–3 (N-oxide:acetic anhydride) Acetic acid-2-picolyl ester, pale yellow oily liquid
(c) Hydrolysis Acetic acid-2-picolyl ester is hydrolyzed under basic conditions with potassium hydroxide solution (20% w/w) 4 h, molar ratio 1:1.7 (ester:KOH) 2-pyridinemethanol

Advantages of this method include mild oxidation conditions with hydrogen peroxide, cost-effectiveness, high recovery, and suitability for industrial scale production.

General Laboratory Practices for Synthesis and Purification

  • Reactions are typically conducted under inert atmosphere (nitrogen) to prevent oxidation or moisture interference.
  • Monitoring of reactions is done by thin layer chromatography and liquid chromatography-mass spectrometry.
  • Purification involves flash chromatography using silica gel columns and preparative reversed-phase high-performance liquid chromatography.
  • Characterization is achieved by nuclear magnetic resonance spectroscopy and mass spectrometry, ensuring purity ≥95% for biological assays.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Cyanohydrin reductive amination Cyanohydrin, pyridin-2-yl-methylamine Sodium cyanoborohydride, tertiary amine base Methanolic medium, basic conditions Direct reductive amination, useful for pharmaceutical derivatives Requires cyanohydrin intermediate, sensitive reagents
Oxidation-acylation-hydrolysis 2-Picoline Hydrogen peroxide, acetic anhydride, KOH Moderate temperatures, acidic and basic conditions Mild oxidation, cost-effective, scalable Multi-step process, requires careful control of conditions

Summary of Research Findings

  • The reductive amination approach enables the formation of pyridin-2-yl substituted cyclobutyl methanol derivatives via cyanohydrin intermediates, with sodium cyanoborohydride as a mild reducing agent in alcoholic media.
  • The oxidation of 2-picoline to 2-pyridine N-oxide followed by acylation and basic hydrolysis provides an efficient synthetic route to 2-pyridinemethanol, a close structural analog, under mild and industrially feasible conditions.
  • Purification and characterization protocols are well-established, ensuring high purity suitable for pharmaceutical research.
  • These methods have been reported in patents and peer-reviewed supplementary materials, confirming their reproducibility and applicability.

Chemical Reactions Analysis

Types of Reactions

(1-(Pyridin-2-yl)cyclobutyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyridin-2-yl group can be reduced to form the corresponding piperidine derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

    Oxidation: Pyridin-2-ylcyclobutylcarboxylic acid

    Reduction: (1-(Piperidin-2-yl)cyclobutyl)methanol

    Substitution: (1-(Pyridin-2-yl)cyclobutyl)methyl chloride

Scientific Research Applications

(1-(Pyridin-2-yl)cyclobutyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of (1-(Pyridin-2-yl)cyclobutyl)methanol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with cellular receptors or enzymes that play a role in metabolic processes.

Comparison with Similar Compounds

Structural Analogs: Cycloalkyl Methanol Derivatives

Compound Name Core Structure Key Features Reactivity/Stability Insights
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol () Pyrrolidine + fluoropyridine Fluorine substitution enhances electronegativity; may improve bioavailability. Likely more stable to oxidation than non-fluorinated analogs.
1-(5-Cyclobutyl-1,3-oxazol-2-yl)-3-substituted thioureas () Cyclobutyl-oxazole + thiourea Cyclobutyl group confers rigidity; thiourea enhances hydrogen bonding. Cyclobutyl reactivity similar to cyclopentyl in solvolysis .
Cyclobutyl nucleoside analogs () Cyclobutyl sugar mimic Stereochemistry dictates antiviral activity; mimics natural nucleosides. Cyclobutyl ring stability critical for enzymatic recognition.

Key Observations :

  • The cyclobutyl group’s small ring size introduces strain, enhancing reactivity in nucleophilic substitutions compared to cyclohexyl derivatives but less than cyclopentyl .
  • Fluorination or heteroatom incorporation (e.g., oxazole in ) modulates electronic properties and metabolic stability.

Pharmacological Activity

TRPV1 Antagonists
Compound (Reference) Structure Highlights CNS Penetration Efficacy in Pain Models
A-784168 () Trifluoromethyl pyridine High Potent in central sensitization models (e.g., mechanical allodynia).
JNJ17203212 () Pyridine-piperazine Moderate Effective in acid-induced cough models (IC50 ~7.3).
Hypothetical (1-(Pyridin-2-yl)cyclobutyl)methanol derivative Cyclobutyl-pyridine + methanol Predicted low Potential peripheral TRPV1 modulation due to polar hydroxymethyl group.

Mechanistic Insights :

  • TRPV1 antagonists with pyridine motifs (e.g., A-784168) require CNS penetration for broad-spectrum analgesia .
  • Polar groups (e.g., methanol) may limit blood-brain barrier crossing, favoring peripheral actions.
Antimycobacterial and Antiviral Agents
Compound (Reference) Activity (MIC or IC50) Selectivity Index
1-(5-Cyclobutyl-oxazol-2-yl)-3-(2’-CF3-phenyl)thiourea () MIC = 0.14 µM (MDR-TB) >1307 (vs. Vero cells)
Cyclobutyl guanine nucleoside (7, ) IC50 = 0.02 µM (HSV-1) Selective for viral polymerase

Structural-Activity Relationships :

  • Cyclobutyl rings in thiourea derivatives () enhance rigidity, improving target binding.
  • Stereochemical alignment with natural nucleosides () is critical for antiviral efficacy.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the cyclobutyl-pyridinyl core in (1-(Pyridin-2-yl)cyclobutyl)methanol, and what are common pitfalls in ring formation?

  • Methodological Answer : The cyclobutyl ring can be formed via [2+2] cycloaddition or alkylation of pre-functionalized pyridine derivatives. Key considerations include minimizing ring strain and steric hindrance during cyclization. For pyridinyl coupling, transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective, but the methanol group requires protection (e.g., silylation) to prevent side reactions. Common pitfalls include incomplete cyclization and regioisomer formation, which can be mitigated by optimizing reaction time and catalyst loading (e.g., Pd catalysts at 0.5–2 mol%) .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what spectral features confirm its structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : The pyridinyl protons (δ 7.1–8.5 ppm) and cyclobutyl CH₂ groups (δ 1.8–2.5 ppm) are diagnostic. The methanol -OH proton appears as a broad singlet (δ 1.5–2.0 ppm) but may exchange in D₂O.
  • IR Spectroscopy : O-H stretching (~3200–3600 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion [M+H]⁺ confirms the molecular weight (e.g., m/z 178.23 for C₁₁H₁₅NO). X-ray crystallography (where feasible) provides definitive stereochemical validation .

Q. How should researchers optimize purification techniques for this compound given its polarity and hydrogen-bonding propensity?

  • Methodological Answer : Use silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane 20–50%). For polar impurities, reverse-phase HPLC (C18 column, methanol/water mobile phase) improves resolution. Recrystallization from ethanol/water mixtures enhances purity, but slow cooling is critical to avoid co-precipitation of byproducts. Monitor purity via TLC (Rf ~0.3 in ethyl acetate) and HPLC (>95% peak area) .

Advanced Research Questions

Q. What strategies are employed to investigate the structure-activity relationship (SAR) of this compound derivatives in enzyme inhibition studies?

  • Methodological Answer :

  • Functional Group Modifications : Introduce substituents on the pyridine ring (e.g., -F, -NH₂) or cyclobutyl group (e.g., methyl, chloro) to assess steric/electronic effects.
  • Biological Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays.
  • Computational Docking : Use software like AutoDock to predict binding modes. Validate with mutagenesis studies (e.g., alanine scanning of enzyme active sites). Case studies show fluorinated derivatives enhance binding affinity by 30% compared to the parent compound .

Q. How can conflicting data regarding the compound’s stability under acidic vs. basic conditions be systematically addressed?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) in buffers (pH 1–13). Monitor decomposition via HPLC.
  • Mechanistic Analysis : Under acidic conditions, protonation of the pyridine nitrogen increases ring strain, accelerating cyclobutyl ring opening. In basic media, methanol deprotonation leads to oxidation. Adjust formulation pH to 6–8 for optimal stability. Conflicting literature reports often arise from solvent choice (e.g., aqueous vs. anhydrous conditions) .

Q. What computational approaches are recommended to predict the binding affinity of this compound with biological targets, and how should models be validated?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for derivative binding.
  • Validation : Compare computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. For example, FEP models accurately predicted a 2.5 kcal/mol stronger binding for a methyl-substituted derivative, later confirmed experimentally .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported reaction yields for catalytic hydrogenation steps during synthesis?

  • Methodological Answer :

  • Variable Screening : Test catalyst types (Pd/C vs. Raney Ni), H₂ pressure (1–5 atm), and solvent polarity (MeOH vs. THF).
  • Controlled Replication : Reproduce literature conditions with strict moisture/oxygen exclusion. Yields often vary due to trace water deactivating catalysts. A study using anhydrous MeOH improved yields from 60% to 85% under identical Pd/C conditions .

Methodological Tables

Synthetic Step Key Parameters Optimization Outcomes Reference
Cyclobutyl ring formation[2+2] cycloaddition, 80°C, 12 h72% yield, minimized dimerization
Pyridinyl couplingSuzuki-Miyaura, Pd(PPh₃)₄, 90°C88% yield, regioselectivity >95%
Methanol deprotectionTBAF in THF, 0°C → RT94% recovery, no side oxidation

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